Muricatocin B
Description
Structure
2D Structure
Properties
CAS No. |
167172-79-4 |
|---|---|
Molecular Formula |
C35H64O8 |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
2-methyl-4-[2,8,10,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)33-21-22-34(43-33)32(40)20-19-30(38)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3 |
InChI Key |
QAIKIRDKCUWJQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Other CAS No. |
167355-38-6 |
Synonyms |
muricatocin A muricatocin B muricatocin C |
Origin of Product |
United States |
The Pivotal Role of Natural Products in Biomedical Sciences
Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and have made immense contributions to the biomedical sciences. oup.comresearchgate.net These molecules, derived from sources such as plants, animals, and microorganisms, exhibit a vast structural diversity and chemical complexity that is often unparalleled by synthetic molecules. researchgate.net This inherent "drug-likeness" and biological pre-validation within living systems make them highly valuable starting points for the development of new therapeutic agents. researchgate.net
The significance of natural products in medicine is underscored by the fact that a substantial percentage of all approved medicines are either natural products themselves or are derived from them. researchgate.net They provide novel chemical scaffolds that can interact with a wide array of biological targets, offering solutions to complex medical challenges. oup.com The exploration of biodiversity for new bioactive compounds remains a critical frontier in the quest for innovative treatments for a multitude of diseases. nih.gov
Natural Occurrence and Isolation Methodologies of Muricatocin B
Countercurrent Chromatography (CCC/CPC)
Countercurrent Chromatography (CCC), including its variant Centrifugal Partition Chromatography (CPC), is a highly effective liquid-liquid partition chromatography method utilized for the separation of acetogenins (B1209576). frontiersin.orgnih.gov This technique is particularly advantageous because it operates without a solid support matrix, which prevents the irreversible adsorption of the sample and allows for complete recovery. nih.gov
The principle of CCC is based on the differential partitioning of solutes between two immiscible liquid phases—a stationary phase and a mobile phase. nih.gov This method has proven efficient for purifying large quantities of crude extracts and separating structurally similar compounds like positional isomers and epimers of acetogenins. frontiersin.org The versatility and high resolution of CCC make it a valuable tool in the multistep process of isolating compounds like Muricatocin B from complex plant extracts. foodb.ca
Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a crucial final step in the purification of this compound. frontiersin.orgfrontiersin.org It is a high-resolution separation technique used to isolate specific compounds in large quantities from a mixture. cdutcm.edu.cn After initial fractionation of the crude plant extract by methods such as flash chromatography or CCC, preparative HPLC is employed to achieve high purity. frontiersin.orgfrontiersin.org
The process involves injecting the semi-purified extract into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and based on their chemical interactions with the stationary phase, the different compounds in the mixture separate. uni.lu By carefully selecting the column chemistry, mobile phase composition, and flow rate, researchers can effectively separate closely related acetogenins, yielding pure this compound. frontiersin.orgnih.gov This method is essential for obtaining the high-purity compounds required for structural elucidation and further research. cdutcm.edu.cn
| Technique | Principle | Role in Isolation |
|---|---|---|
| Countercurrent Chromatography (CCC/CPC) | Liquid-liquid partition without a solid support. nih.gov | Separation of crude extracts and fractionation of complex mixtures of acetogenins. frontiersin.org |
| Preparative HPLC | High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. uni.lu | Final purification step to obtain high-purity this compound from semi-purified fractions. frontiersin.org |
Compound Reference Table
Spectroscopic Methodologies for Structural Determination
The structural elucidation of Muricatocin B is a puzzle solved by assembling data from various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
One-dimensional NMR spectra are fundamental to the structural analysis of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
The structures of this compound and related acetogenins (B1209576) have been elucidated using ¹H and ¹³C NMR spectral data. nih.govrsc.org The chemical shifts in these spectra help to identify the various functional groups present in the molecule, such as hydroxyl groups, the tetrahydrofuran (B95107) ring, and the α,β-unsaturated γ-lactone ring. foodb.cadoc-developpement-durable.org
Table 1: Representative ¹H and ¹³C NMR Data for key structural motifs in Annonaceous Acetogenins.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Protons on carbon adjacent to hydroxyl | 3.4 - 4.0 | 70 - 80 |
| Protons of the tetrahydrofuran ring | 3.5 - 4.5 | 75 - 85 |
| Vinylic proton of the lactone ring | ~7.0 | ~150 |
| Carbonyl carbon of the lactone | - | ~175 |
Note: The exact chemical shifts for this compound can vary depending on the solvent and specific stereochemistry.
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in complex molecules like this compound. nih.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in piecing together the spin systems within the long alkyl chain and the tetrahydrofuran ring of this compound. rutgers.edusdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms. sdsu.edursc.org This is crucial for assigning the specific carbon signals to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edursc.org It is particularly useful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl group in the lactone ring.
DFC-COSY (Double-Quantum-Filtered COSY) : This is a variation of the COSY experiment that can provide cleaner spectra, particularly for resolving overlapping signals.
Through the combined interpretation of these 2D NMR experiments, the complete carbon skeleton and the relative positions of the various functional groups in this compound can be meticulously mapped out.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. rsc.org For this compound, HRMS is used to confirm the molecular formula, which is a critical piece of information in the initial stages of structure elucidation. This technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. doc-developpement-durable.org This fragmentation pattern provides valuable information about the structure of the original ion. In the study of annonaceous acetogenins like this compound, MS/MS is used to determine the location of hydroxyl groups and the tetrahydrofuran ring along the long fatty acid chain. doc-developpement-durable.orgresearchgate.net The fragmentation of lithium-complexed acetogenins in MS/MS experiments has been shown to be particularly informative for elucidating these structural features. doc-developpement-durable.org
Mass Spectrometry (MS)
Elucidation of the Stereochemical Architecture of this compound
The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical step in the characterization of complex natural products like this compound. The presence of multiple chiral centers necessitates sophisticated analytical strategies to assign the absolute configuration of each stereocenter.
Mosher Ester Methodology for Absolute Configuration
A cornerstone in the stereochemical elucidation of this compound was the application of the modified Mosher ester methodology. nih.govindexcopernicus.comdoc-developpement-durable.org This powerful NMR-based technique is widely used to determine the absolute configuration of chiral secondary alcohols. researchgate.netnih.gov The fundamental principle involves the chemical derivatization of the alcohol of unknown stereochemistry with two enantiomerically pure reagents, typically the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
This reaction creates a pair of diastereomeric esters. Due to their different spatial arrangements, the protons in these diastereomers experience different magnetic environments, leading to discernible differences in their ¹H NMR chemical shifts (δ). nih.gov By analyzing the differences in chemical shifts (Δδ) between the (S)-MTPA ester and the (R)-MTPA ester (defined as Δδ = δS - δR), the absolute configuration of the alcohol's carbinol center can be deduced.
In the case of this compound, which contains several hydroxyl groups, this method was applied to assign the absolute configurations of the flanking hydroxyls. nih.govdoc-developpement-durable.org Researchers prepared both the (S)-MTPA and (R)-MTPA esters of this compound. Subsequent comparative ¹H NMR analysis of these two diastereomeric products allowed for the assignment of the absolute stereochemistry at the carbinol centers, with the exception of the hydroxyl groups at the C-10 and C-12 positions. indexcopernicus.comdoc-developpement-durable.org The relative stereochemistry for the C-10 and C-12 diol was instead suggested through the formation of a C-10, C-12 acetonide derivative. nih.gov
The general model for Mosher ester analysis predicts that for an (R)-alcohol, protons located on one side of the MTPA plane in the conformational model will exhibit a positive Δδ (δS > δR), while protons on the other side will show a negative Δδ (δS < δR). This pattern is inverted for an (S)-alcohol.
Table 1: Theoretical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) in Mosher Ester Analysis
| Protons (Li) on "Right" Side of MTPA Plane | Protons (Lj) on "Left" Side of MTPA Plane |
| Δδ > 0 | Δδ < 0 |
| The signals for protons Li in the (S)-MTPA ester appear at a lower field (higher ppm) compared to the (R)-MTPA ester. | The signals for protons Lj in the (S)-MTPA ester appear at a higher field (lower ppm) compared to the (R)-MTPA ester. |
This interactive table outlines the expected sign of the Δδ value based on the spatial position of protons relative to the phenyl group of the MTPA moiety in the most stable conformation.
Advanced Computational NMR Studies for Structural Validation
While classical methods like Mosher ester analysis are foundational, advanced computational studies, particularly those involving Nuclear Magnetic Resonance (NMR) spectroscopy, provide an orthogonal and powerful approach for structural validation. mdpi.com For a molecule with the complexity of this compound, computational methods serve to corroborate initial assignments, resolve ambiguities, and provide a higher level of confidence in the final proposed structure.
The modern workflow for structural validation combines experimental NMR data with theoretical calculations, most commonly using Density Functional Theory (DFT). dokumen.pub This process involves several key steps:
Generation of Candidate Structures: All possible diastereomers of the proposed structure of this compound are generated in silico.
Conformational Search: For each possible diastereomer, a thorough conformational search is performed to identify all low-energy conformers. This is crucial as the observed NMR parameters are a population-weighted average of all significant conformers.
NMR Shielding Calculation: For each low-energy conformer, NMR shielding constants (the theoretical equivalent of chemical shifts) for both ¹H and ¹³C nuclei are calculated using a high-level theoretical method, such as the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. mdpi.com
Statistical Comparison: The calculated NMR chemical shifts for each candidate diastereomer are then compared against the experimentally measured NMR data for this compound. Statistical metrics, such as the Mean Absolute Error (MAE) or more sophisticated probabilistic models like DP4+, are used to quantify the goodness of fit between the calculated and experimental data. mdpi.com
The diastereomer whose calculated NMR data shows the best correlation with the experimental spectrum is determined to be the correct structure with a high degree of statistical probability. cam.ac.uk This computational approach is invaluable for distinguishing between stereoisomers that may present very similar experimental NMR spectra, offering a robust method for validating the complex stereochemical architecture of natural products like this compound.
Biosynthetic Pathways of Muricatocin B
Polyketide Biosynthesis as the Foundation of Annonaceous Acetogenins (B1209576)
Annonaceous acetogenins are a class of natural products derived from long-chain fatty acids (typically C32 or C34) and are exclusively found in the Annonaceae plant family. sysrevpharm.orgcore.ac.ukmdpi.comfrontiersin.org Their biosynthesis is believed to originate from the polyketide pathway, a process analogous to fatty acid synthesis. frontiersin.orgresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units, primarily acetate (B1210297) and propionate, to build a long polyketone chain. researchgate.net
The core structure of these compounds, a long hydrocarbon chain featuring oxygenated functional groups, is consistent with a polyketide origin. researchgate.netnih.govgoogle.com The presence of a terminal α,β-unsaturated γ-lactone, formed from the combination of the fatty acid with a 2-propanol unit, is a defining characteristic of this family. sysrevpharm.orgcore.ac.ukmdpi.com The diverse array of structures within the acetogenin (B2873293) family, including variations in chain length, hydroxylation patterns, and the number and position of tetrahydrofuran (B95107) (THF) rings, arises from the modular nature of the enzymatic machinery involved and subsequent modifications. core.ac.ukmdpi.com
Proposed Enzymatic Steps in Muricatocin B Formation
The construction of this compound is thought to involve a series of coordinated enzymatic reactions that assemble the carbon backbone, introduce specific stereocenters, and form the characteristic cyclic ethers.
The assembly of the long carbon chain of Annonaceous acetogenins is proposed to be catalyzed by Type I polyketide synthases (PKS). wikipedia.orgnih.gov These are large, multifunctional enzyme complexes organized into modules. nih.gov Each module is responsible for one cycle of chain extension, adding a two-carbon unit (derived from malonyl-CoA) to the growing polyketide chain. researchgate.net
A typical Type I PKS module contains several domains, including an acyltransferase (AT) domain that selects the extender unit, an acyl carrier protein (ACP) that holds the growing chain, and a β-ketoacyl synthase (KS) that catalyzes the condensation reaction. nih.gov Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER), modify the β-keto group after each condensation, leading to the diverse functional groups (hydroxyls, double bonds) seen in the final product. wikipedia.org The specific combination and activity of these domains within the PKS enzyme complex dictate the final structure of the polyketide backbone.
A key feature of this compound and other acetogenins is the presence of one or more tetrahydrofuran (THF) rings along the hydrocarbon chain. mdpi.comfoodb.ca The biogenetic hypothesis for the formation of these rings involves the oxidative cyclization of a polyene precursor. sysrevpharm.orgmdpi.comresearchgate.net It is proposed that specific double bonds along the fatty acid chain, formed during the polyketide synthesis, are first converted into epoxides. core.ac.ukgoogle.com
This epoxidation is followed by a cascade of intramolecular cyclizations, where the hydroxyl groups attack the epoxides to form the THF rings. core.ac.uk The stereochemistry of the resulting THF ring system and its flanking hydroxyl groups is determined by the configuration of the double bonds in the polyene precursor and the regio- and stereospecificity of the epoxidation and cyclization reactions. core.ac.uk
The multiple hydroxyl groups present in this compound are introduced at various stages of the biosynthetic pathway. psu.edu During the polyketide chain elongation, the ketoreductase (KR) domains within the PKS modules reduce β-keto groups to secondary alcohols. The stereospecificity of these KR domains determines the chirality of the resulting hydroxyl groups. mdpi.com Further hydroxylation can also occur after the main backbone is assembled, through the action of tailoring enzymes like hydroxylases, which add to the structural complexity of the final molecule. core.ac.uk
The long fatty acid side chain of this compound is assembled through the iterative action of the Type I PKS machinery. frontiersin.orgresearchgate.net The process starts with a primer unit (likely acetyl-CoA) and is extended by the sequential addition of two-carbon units from malonyl-CoA. researchgate.net The length of the chain (C35 in the case of this compound) is determined by the number of elongation modules in the PKS enzyme or the mechanism that terminates the chain synthesis. psu.edu The final step involves the formation of the characteristic γ-lactone ring, which is believed to occur when the completed fatty acid chain combines with a three-carbon unit derived from propan-2-ol. core.ac.ukmdpi.com
Biogenetic Relationships within Monotetrahydrofuran Annonaceous Acetogenins
Annonaceous acetogenins are classified based on the number and arrangement of their THF rings. core.ac.uk this compound is a member of the monotetrahydrofuran (mono-THF) class. core.ac.ukpsu.edu It is proposed that different classes of acetogenins arise from polyene precursors with varying numbers of double bonds. sysrevpharm.org
Specifically, mono-THF acetogenins like this compound are thought to be formed from cis-diene precursors through epoxidation and subsequent cyclization. core.ac.uk Slight variations in the precursor molecule and the cyclization cascade can lead to a wide range of related mono-THF structures. For instance, epoxymurins A and B, also found in Annona muricata, are considered biogenetic precursors to mono-THF acetogenins, representing an important link in the proposed pathway. researchgate.net The co-occurrence of numerous structurally related acetogenins within a single plant species supports the hypothesis of a common branched biosynthetic pathway leading to this diverse family of compounds. jst.go.jp
Molecular Mechanisms of Muricatocin B S Biological Activities in Vitro and Preclinical Studies
Antineoplastic and Cytotoxic Mechanisms
Muricatocin B, a member of the acetogenin (B2873293) family of natural products isolated from the seeds of Annona muricata, has garnered scientific interest for its potential as an antineoplastic agent. Its cytotoxic effects are attributed to a multi-faceted mechanism of action at the molecular level, primarily targeting the energy production machinery of cancer cells and inducing a cascade of events leading to cell death.
Inhibition of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase)
A primary and well-documented mechanism of the cytotoxic action of acetogenins (B1209576), including this compound, is the potent inhibition of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase). This enzyme complex is a critical component of the electron transport chain in mitochondria, responsible for generating the majority of cellular ATP.
By binding to Complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, effectively halting the oxidative phosphorylation process. This disruption leads to a significant decrease in ATP production, creating an energy crisis within the cancer cell. Deprived of their primary energy source, cancer cells are unable to sustain their high metabolic and proliferative rates, ultimately leading to cell death. The ability of acetogenins to inhibit this fundamental energy-producing pathway is a key contributor to their cytotoxic effects against carcinogenic cells. researchgate.net
Induction of Programmed Cell Death (Apoptosis) Pathways
Beyond its direct impact on cellular energy production, this compound is implicated in the activation of programmed cell death, or apoptosis, a crucial process for eliminating damaged or cancerous cells.
In silico studies have suggested a potential interaction between acetogenins and key proteins in the apoptotic cascade, including Caspase-3. mdpi.com Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of initiator caspases triggers a cascade that leads to the activation of executioner caspases, such as Caspase-3.
The activation of Caspase-3 is often downstream of the pro-apoptotic proteins Bax and Bak. While direct experimental studies on this compound's specific interaction with Bax and Bak are limited, the proposed interaction with Caspase-3 suggests a role in the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization, which is facilitated by the activation and oligomerization of Bax and Bak. This leads to the release of cytochrome c and the subsequent formation of the apoptosome, which in turn activates Caspase-9 and the downstream executioner Caspase-3.
Preliminary evidence from related polyether ionophore antibiotics, such as Maduramicin, has shown the ability to induce cell cycle arrest in the G0/G1 phase. nih.gov This is achieved by inhibiting the signaling pathways that control cell cycle progression, leading to a halt in cell proliferation. While direct experimental data for this compound is not yet available, the similar chemical nature suggests a potential for this compound to exert its antiproliferative effects by interfering with the cell cycle machinery. Arresting cells in the G0/G1 phase prevents them from entering the S phase (DNA synthesis) and subsequently, mitosis, thereby inhibiting tumor growth.
Table 1: Effects of Maduramicin on Cell Cycle Distribution in H9c2 Myocardial Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 67.06% | 17.07% | 15.86% |
| Maduramicin (0.5 µg/mL for 36h) | 83.02% | 8.15% | 8.83% |
| Maduramicin (0.5 µg/mL for 72h) | 87.39% | 6.21% | 6.39% |
| Data from a study on Maduramicin, a related polyether ionophore antibiotic, illustrating the potential for this class of compounds to induce G0/G1 cell cycle arrest. nih.gov |
Modulation of Cellular Proliferation and Gene Expression
This compound's influence extends to the regulation of gene expression, particularly those genes involved in cancer cell survival and proliferation under challenging microenvironmental conditions.
Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the adaptation of tumor cells to hypoxic (low oxygen) environments. HIF-1 activates the transcription of numerous genes that promote angiogenesis, glycolysis, and cell survival, thereby contributing to tumor progression and resistance to therapy. While direct experimental evidence for this compound is still emerging, the broader class of compounds that interfere with mitochondrial function and cellular metabolism has been shown to impact HIF-1 activity. By disrupting mitochondrial respiration, these compounds can alter the cellular redox state and signaling pathways that regulate HIF-1 stability and activity. A reduction in HIF-1 expression would impair the ability of cancer cells to survive and proliferate in the hypoxic core of a tumor, representing a significant antineoplastic mechanism.
Other Investigated Biological Activities (In Vitro and Preclinical)No other specific in vitro or preclinical biological activities for this compound were identified in the provided search results.
Antiviral Mechanisms
While research specifically detailing the antiviral mechanisms of this compound is limited, studies on the broader class of Annonaceous acetogenins and extracts from Annona muricata provide insights into potential pathways. An in silico study demonstrated that several acetogenins, including annomuricin A, annomuricin B, annomuricin C, muricatocin C, muricatacin, cis-annonacin, annonacin-10-one, cis-goniothalamicin, arianacin, and javoricin, exhibited inhibitory activity against SARS-CoV-2 spike proteins nih.gov. This suggests a potential mechanism involving the disruption of viral entry into host cells. Although this compound was not explicitly mentioned in this specific analysis, its structural similarity to other acetogenins indicates it may share a similar mode of action.
Furthermore, extracts of A. muricata have been shown to decrease viral replication, an activity that may be attributable to the presence of phenolic compounds like rutin nih.gov. The general antimicrobial action of phytochemicals from A. muricata is thought to involve binding with the DNA of microorganisms and subsequent inhibition of RNA synthesis arabjchem.org. It is plausible that this compound could contribute to antiviral effects through a similar mechanism of interfering with viral genetic processes.
Antiparasitic Mechanisms
This compound belongs to the class of Annonaceous acetogenins, which are well-documented for their antiparasitic activities rain-tree.comfrontiersin.org. The antiparasitic effects of A. muricata extracts have been observed against a range of parasites, including those from the genus Leishmania and Trypanosoma cruzi nih.gov. While the precise molecular mechanism of this compound has not been fully elucidated, the actions of other compounds within A. muricata offer potential explanations. For instance, isoquinoline alkaloids present in the plant are implicated in the inhibition of trypanothione reductase, an essential antioxidant enzyme in Leishmania and Trypanosoma that protects the parasites from reactive oxygen species arabjchem.org.
The primary proposed mechanism for acetogenins, in general, is the inhibition of the mitochondrial complex I (NADH-ubiquinone oxidoreductase) nih.gov. This disruption of the electron transport chain leads to a decrease in ATP production, which is particularly detrimental to rapidly proliferating cells, such as parasites. This mode of action is considered a key factor in the cytotoxic effects of acetogenins against various pathogenic organisms.
Anti-inflammatory Pathways
This compound, as an Annonaceous acetogenin, is believed to contribute to the anti-inflammatory properties observed in A. muricata extracts. Preclinical studies have shown that these extracts can significantly reduce the levels of key pro-inflammatory mediators. Specifically, a decrease in the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO) has been documented in in vitro models using RAW264.7 macrophage cells nih.gov.
The anti-inflammatory mechanism is thought to involve the inhibition of critical signaling pathways. Components of A. muricata have been shown to modulate the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response nih.govresearchgate.net. Furthermore, the antinociceptive effects, which are closely linked to anti-inflammatory action, may be mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the synthesis of prostaglandins and leukotrienes, respectively arabjchem.org.
| Inflammatory Mediator | Effect Observed with A. muricata Extract | Potential Implication for this compound |
| TNF-α | Reduction in levels nih.govfrontiersin.org | Contribution to the downregulation of a key pro-inflammatory cytokine |
| IL-1β | Reduction in levels nih.govfrontiersin.org | Involvement in suppressing the acute phase inflammatory response |
| IL-6 | Reduction in levels nih.gov | Attenuation of systemic inflammation and immune response |
| Nitric Oxide (NO) | Reduction in production nih.gov | Modulation of inflammatory processes and vasodilation |
| NF-κB | Inhibition of pathway nih.govresearchgate.net | Central role in suppressing the transcription of pro-inflammatory genes |
| COX/LOX | Inhibition of enzymes arabjchem.org | Reduction in the synthesis of inflammatory mediators like prostaglandins |
Immunomodulatory Effects
The immunomodulatory activities of this compound are inferred from the broader effects of Annonaceous acetogenins and A. muricata extracts on the immune system frontiersin.org. These compounds have been shown to modulate various cellular signaling pathways that are crucial for immune function. Among the pathways identified are the phosphatidylinositol 3-kinase (PI3K)/Akt, RAS, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways researchgate.net. By influencing these pathways, components of A. muricata can alter immune cell proliferation, differentiation, and survival.
Furthermore, consumption of A. muricata has been associated with a reduction in the pro-inflammatory cytokine IL-6 and an increase in IL-2 mdpi.com. An increase in IL-2 can promote the development of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and preventing excessive inflammatory responses. This suggests that this compound may contribute to a balancing effect on the immune system, dampening pro-inflammatory responses while potentially enhancing regulatory functions.
Antioxidant Activities
The antioxidant activity of this compound is attributed to its chemical structure as an acetogenin, a class of compounds known for its ability to counteract oxidative stress. The primary mechanism of antioxidant action for phytochemicals in A. muricata is believed to be hydrogen donation, which neutralizes free radicals arabjchem.org. Acetogenins, in general, have demonstrated significant free radical scavenging capabilities nih.govresearchgate.net.
Preclinical studies on A. muricata extracts have shown a protective effect against oxidative damage by restoring the levels of endogenous antioxidant enzymes and reducing lipid peroxidation arabjchem.orgresearchgate.net. Specifically, these extracts can reverse the decrease in antioxidants such as glutathione (GSH) and antioxidant enzymes like catalase, superoxide (B77818) dismutase (SOD), and glutathione-S-transferase (GST) in tissues under oxidative stress frontiersin.org. This modulation of the cellular antioxidant defense system is a key aspect of their protective effects.
| Antioxidant Mechanism/Marker | Effect Observed with A. muricata Extract | Potential Role of this compound |
| Free Radical Scavenging | Effective scavenging of DPPH and ABTS radicals nih.govnih.gov | Direct neutralization of reactive oxygen species |
| Hydrogen Donation | Identified as a primary mechanism of action arabjchem.org | Stabilization of free radicals by providing a hydrogen atom |
| Lipid Peroxidation | Reduction in malondialdehyde (MDA) levels frontiersin.orgresearchgate.net | Protection of cell membranes from oxidative damage |
| Antioxidant Enzymes (Catalase, SOD, GST) | Reversal of decreased levels in hypertensive models frontiersin.org | Enhancement of the body's endogenous antioxidant defenses |
| Glutathione (GSH) | Reversal of decreased levels in hypertensive models frontiersin.org | Supporting the cellular non-enzymatic antioxidant capacity |
Synthetic Chemistry Approaches to Muricatocin B and Its Analogues
Total Synthesis Strategies for Complex Natural Products
Total synthesis provides a definitive method for the structural confirmation of complex molecules like acetogenins (B1209576), where numerous stereogenic centers can be challenging to determine through spectroscopic methods alone. uoa.gr Synthetic efforts are generally intricate, aiming to construct the characteristic long-chain fatty acid derivative featuring a terminal γ-lactone and a central core of tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings with multiple hydroxyl groups. unisma.ac.id
Convergent synthesis is a widely employed strategy for complex molecules like Annonaceous acetogenins. This approach involves the independent synthesis of several key fragments of the molecule, which are then coupled together in the final stages of the synthesis. This method is generally more efficient than a linear approach, as it allows for the parallel construction of different parts of the molecule.
Almost all total syntheses of adjacent bis-THF ring acetogenins utilize convergent strategies that couple a bis-THF core with a terminal γ-lactone synthon. uoa.gr A common tactic for building the THF core itself involves the opening of epoxide rings by neighboring hydroxyl groups, a process sometimes termed "epoxide cascading". uoa.gr
Examples of convergent syntheses within the acetogenin (B2873293) class include:
Mosin B : The synthesis of this threo/trans/erythro-type acetogenin involved the convergent assembly of a THF core segment and a γ-lactone segment through a Nozaki-Hiyama-Kishi reaction.
Pyranicin : A stereocontrolled convergent synthesis of this acetogenin was achieved using asymmetric Horner-Wadsworth-Emmons (HWE) reactions to create key intermediates, including the tetrahydropyran derivative and the butenolide fragment.
(+)-Muricatetrocin B : A recent total synthesis of this THF-containing acetogenin was accomplished in 13 steps using a convergent approach. A key feature of this synthesis was a late-stage sequential olefin cross-metathesis followed by a Hartung-Mukaiyama cyclization to assemble the 2,5-trans-substituted THF ring.
Mucocin : The synthesis of this non-adjacent THF-THP acetogenin involved the union of three major fragments via Grignard and Wittig reactions. unisma.ac.id
These examples highlight a common theme in acetogenin synthesis: the division of the molecule into key building blocks—often the terminal lactone and the central polyether core—which are synthesized separately and then combined. unisma.ac.id
In a linear synthesis, the molecule is assembled in a sequential, step-by-step manner from one end to the other. While often less efficient for highly complex molecules compared to convergent strategies, linear approaches have also been successfully applied to the synthesis of Annonaceous acetogenins. unisma.ac.id
A notable example is the total synthesis of Squamostatin-D , a nonadjacent bis-THF acetogenin. unisma.ac.id The synthesis proceeded via a linear approach starting from a known aldehyde. This strategy demonstrates that for certain acetogenin structures, a linear pathway can be a viable method for constructing the complex carbon backbone and installing the necessary functional groups in a sequential fashion. unisma.ac.id Often, synthetic strategies combine elements of both linear and convergent approaches, where key fragments for a final convergent coupling are themselves built using linear sequences. ijprajournal.com
Semisynthesis and Chemical Modification of Muricatocin B and Related Annonaceous Acetogenins
Semisynthetic methods, which use the natural product as a starting material to create derivatives, provide a powerful tool for exploring the chemical space around a bioactive molecule like this compound. The relative ease of these procedures allows for the generation of a wide variety of new compounds, which is essential for conducting extensive structure-activity relationship (SAR) studies. uoa.gr
The synthesis of simplified analogues is a key area of research, aimed at identifying the essential functional features required for biological activity while reducing the synthetic complexity. ijprajournal.com Researchers have designed and synthesized novel analogues by replacing the complex bis-tetrahydrofuran core of natural acetogenins with simpler polyether structures, such as those containing ethylene (B1197577) glycol or catechol ethers. These simplified mimics can help determine which structural components are critical for the molecule's mechanism of action. ijprajournal.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For Annonaceous acetogenins, these studies aim to identify the key structural motifs responsible for their potent cytotoxicity and to guide the design of new, more effective or selective analogues. uoa.gr
The biological activity of acetogenins is highly dependent on their structure. uoa.gr SAR studies have revealed several key insights:
The Polyether Core : The central THF/THP ring system is a critical determinant of activity. The synthesis of a library of analogues with varied polyether structures, including some with dihydroxyl groups near the ether bonds, has been undertaken to clarify the role of this region.
The γ-Lactone Ring : The α,β-unsaturated γ-lactone at the terminus of the alkyl chain is considered an important feature for the bioactivity of many acetogenins.
Hydroxyl Groups : The number and position of hydroxyl groups along the long alkyl chain significantly influence the molecule's properties and interactions.
Lipophilicity : The long alkyl chain contributes to the lipophilicity of the molecule. Analogues have been designed with various lipophilic side chains in place of the typical n-alkyl chain to probe the impact of this region on activity.
A study involving a series of simplified analogues of bullatacinone, where the bis-THF core was replaced by ethylene glycol and catechol ethers, demonstrated that these modified structures still exhibited potent cytotoxicity against human tumor cell lines like HCT-8 and HT-29. This indicates that the precise bis-THF structure may not be an absolute requirement and that other polyether systems can serve a similar function.
The complex structures of acetogenins feature numerous stereogenic centers, and the specific stereochemistry has been shown to be critical for their biological function. Total synthesis is often required to definitively establish the absolute configuration of the natural products and to provide stereoisomers for comparison. uoa.gr
For instance, the total synthesis of two potential structures for cis-solamin (B1254054) was necessary to establish the correct absolute configuration of the natural compound isolated from Annona muricata. Similarly, the synthesis of different diastereomers of mosin B was also crucial for its structural confirmation.
A clear example of stereochemistry's importance is found in bullatacin. The unnatural stereoisomer, (+)-15,24-bisepi-bullatacin, showed decreased in vitro antitumor activity compared to the natural bullatacin, demonstrating that a specific three-dimensional arrangement of atoms is necessary for optimal bioactivity. uoa.gr
Advanced Analytical Characterization in Muricatocin B Research
High-Performance Chromatographic Methods
Chromatography is fundamental to the analysis of Muricatocin B, enabling its separation from a multitude of other compounds present in natural extracts. High-performance chromatographic methods are essential for obtaining the pure compound required for detailed structural and biological studies.
Liquid Chromatography (LC) coupled with various detectors (e.g., UV-Vis, CAD, ELSD)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary tools for the separation of acetogenins (B1209576) like this compound. scribd.com The choice of detector coupled to the LC system is critical and depends on the physicochemical properties of the analyte.
UV-Vis Detectors: HPLC systems most commonly employ UV-Vis absorbance detectors. americanpharmaceuticalreview.com However, their use is limited to molecules that possess a chromophore—a part of the molecule that absorbs ultraviolet or visible light. Many acetogenins lack a strong chromophore, making UV-Vis detection less effective for their analysis. nih.govthermofisher.com
Aerosol-Based Detectors (CAD and ELSD): For non-chromophoric compounds like this compound, "universal" aerosol-based detectors are preferred. nih.govthermofisher.comresearchgate.net Both the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) are evaporative aerosol detectors that can measure non-volatile and many semi-volatile compounds. thermofisher.com The process involves nebulizing the column eluent into a fine mist, evaporating the mobile phase, and then measuring the remaining non-volatile analyte particles. thermofisher.comwaters.com
In ELSD , a light source illuminates the dried analyte particles, and a photodiode measures the amount of scattered light, which is proportional to the amount of analyte. waters.com
In CAD , the analyte particles are charged by collision with ionized nitrogen gas. The charged particles are then collected, and the aggregate charge is measured by a sensitive electrometer. thermofisher.com
Research indicates that CAD is fundamentally more sensitive than ELSD, capable of detecting smaller particles and offering a wider linear dynamic range (four orders of magnitude for CAD vs. two for ELSD). thermofisher.com This makes CAD particularly advantageous for impurity analysis and for measuring analytes at varying concentrations within the same sample run. thermofisher.com
| Detector | Principle | Applicability to this compound | Advantages | Limitations |
|---|---|---|---|---|
| UV-Vis | Measures absorbance of UV-Vis light by chromophores. americanpharmaceuticalreview.com | Limited, as acetogenins often lack strong chromophores. nih.govthermofisher.com | Common, robust, and non-destructive. | Requires analyte to have a chromophore. americanpharmaceuticalreview.com |
| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. waters.com | Well-suited for non-chromophoric, non-volatile compounds. | Universal detection for non-volatile compounds. researchgate.net | Less sensitive than CAD; non-linear response. thermofisher.com |
| CAD | Measures charge of non-volatile analyte particles after mobile phase evaporation and corona charging. thermofisher.com | Highly suitable due to high sensitivity for non-volatile compounds. | High sensitivity, wide dynamic range, more uniform response. thermofisher.com | Requires volatile mobile phases; destructive. thermofisher.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. khanacademy.org The sample is vaporized and injected into a column, where compounds are separated based on their boiling points and interactions with the stationary phase. khanacademy.org For detection, GC is frequently coupled with Mass Spectrometry (GC-MS). nih.govjmb.or.kr
The application of GC to large, non-volatile, and thermally labile molecules like this compound presents significant challenges. Direct analysis is generally not feasible. However, chemical derivatization can be employed to convert non-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis. jfda-online.com This process involves reacting the analyte with a reagent to modify its functional groups, thereby increasing its volatility. jfda-online.com While this adds a step to the analytical workflow, it can enable high-resolution separation and subsequent mass spectrometric analysis for structural confirmation. nih.govjfda-online.com
Advanced Mass Spectrometry Techniques
Mass Spectrometry (MS) is an indispensable tool in natural product research for determining the molecular weight and elemental composition of compounds. When coupled with chromatographic separation and tandem MS (MS/MS) capabilities, it provides detailed structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of large, polar, and thermally unstable biomolecules like this compound. wikipedia.orglibretexts.org ESI gently transfers ions from a solution into the gas phase, which minimizes fragmentation and typically allows for the clear observation of the molecular ion or a pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺). wikipedia.orgnih.gov
A key advantage of ESI is its ability to produce multiply-charged ions, which extends the mass-to-charge (m/z) range of the mass analyzer, enabling the analysis of very large molecules. wikipedia.orgnih.gov ESI is the ion source of choice for coupling liquid chromatography with mass spectrometry (LC-MS), a powerful combination for analyzing complex mixtures from natural sources. wikipedia.orgnih.gov In the context of acetogenins, ESI-MS/MS, often enhanced by post-column addition of lithium salts to promote cationization, is used to obtain fragmentation patterns that are crucial for determining the position of functional groups along the molecule's long alkyl chain. scribd.com
Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS) is a hybrid high-resolution mass spectrometry (HRMS) technique that combines a quadrupole mass filter with a time-of-flight (TOF) mass analyzer. researchgate.netyoutube.com This combination provides exceptional sensitivity, mass accuracy, and resolution. researchgate.net
The quadrupole can be used to scan across a mass range or, more commonly in tandem MS, to select a specific precursor ion. This selected ion is then fragmented, and the resulting product ions are analyzed by the TOF analyzer, which offers high mass accuracy. youtube.com The coupling of UPLC with ESI-QTOF-MS is a potent platform for the non-targeted metabolomic characterization of plant extracts, such as those from Annona muricata, the source of this compound. researchgate.net This technique allows for the confident identification of known compounds and the tentative identification of new ones based on accurate mass measurements and fragmentation data. researchgate.netresearchgate.net
| Technique | Principle | Key Advantage in this compound Research |
|---|---|---|
| ESI-MS | Soft ionization transfers ions from solution to gas phase with minimal fragmentation. wikipedia.orglibretexts.org | Allows determination of molecular weight of large, thermally labile acetogenins without degradation. scribd.com |
| QTOF MS | Combines a quadrupole for ion selection with a high-resolution TOF analyzer for mass measurement. youtube.com | Provides high mass accuracy for unambiguous molecular formula determination and structural analysis via MS/MS. researchgate.netresearchgate.net |
| FT-ICR MS | Traps ions in a magnetic field and measures their cyclotron frequency to determine m/z with ultra-high resolution. yale.eduwikipedia.org | Offers the highest mass accuracy and resolving power, enabling separation of isobaric species and precise elemental composition determination. mdpi.comwarwick.ac.uk |
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass analysis in terms of resolution and mass accuracy. mdpi.comwarwick.ac.uk This technique determines the mass-to-charge ratio of an ion by measuring its cyclotron frequency as it orbits in a strong, stable magnetic field. yale.eduwikipedia.org Because frequency can be measured with extreme precision, FT-ICR MS can achieve mass accuracies in the parts-per-billion (ppb) range and resolving powers exceeding 1,000,000. mdpi.com
For a complex natural product like this compound, this ultra-high resolution is invaluable. It allows for the unambiguous determination of the elemental formula from the exact mass measurement, which is critical for distinguishing between compounds with the same nominal mass but different chemical formulas (isobars). warwick.ac.uk Furthermore, the high resolving power of FT-ICR MS can separate ions of very similar mass, such as different acetogenin (B2873293) isomers or isotopologues, providing a level of detail unattainable by other mass spectrometry methods. mdpi.comnih.gov
Spectroscopic Characterization Beyond Basic Elucidation
While 1D NMR (¹H and ¹³C) and basic 2D NMR experiments like COSY and HSQC are fundamental for initial structural assessment, they are often insufficient for the complete and unambiguous determination of complex structures like this compound. Advanced spectroscopic methods are crucial for resolving ambiguities related to long-range correlations and absolute stereochemistry.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a cornerstone in the structural analysis of natural products, as it reveals long-range correlations between protons and carbons (typically ²JCH, ³JCH, and sometimes ⁴JCH). acs.org However, a major limitation of the standard HMBC experiment is its inability to distinguish between two-bond (²JCH) and three-bond (³JCH) correlations, which can lead to incorrect structural assignments, especially in molecules with numerous quaternary carbons or a high degree of proton deficiency. acs.orgnih.gov
To overcome this challenge, advanced NMR experiments have been developed. One such technique is the i-HMBC (isotope-shift-detection HMBC) experiment. njacs.org The i-HMBC method provides a sensitive and universal way to unequivocally identify two-bond HMBC correlations by detecting minute isotope shifts. nih.gov This technique has proven invaluable for the structural elucidation of complex, proton-deficient natural products at the sub-milligram scale, where conventional 2D NMR methods might fail. nih.govnjacs.org
The application of such advanced NMR experiments is critical for the definitive structural assignment of acetogenins like this compound. By providing unambiguous identification of two-bond correlations, experiments like i-HMBC can resolve structural ambiguities that could persist with standard HMBC analysis, ensuring the correct connectivity of the carbon skeleton is established. njacs.org
| Feature | Standard HMBC | i-HMBC (isotope-shift-detection HMBC) |
| Primary Function | Detects long-range ¹H-¹³C correlations (2-4 bonds). acs.org | Differentiates 2-bond from longer-range ¹H-¹³C correlations. njacs.org |
| Key Limitation | Ambiguity between ²JCH and ³JCH correlations. nih.gov | Less sensitive than standard HMBC, but overcomes the key limitation. nih.govnjacs.org |
| Application | General structure elucidation of organic molecules. acs.org | Structure elucidation of complex, proton-deficient natural products where unambiguous bond connectivity is crucial. nih.gov |
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute stereochemistry. thieme-connect.com For complex molecules with multiple chiral centers, such as the Annonaceous acetogenins, X-ray crystallography can provide unequivocal proof of the relative and absolute configuration, which is often challenging to determine by spectroscopic methods alone. mdpi.com
However, a significant practical challenge in applying X-ray crystallography to Annonaceous acetogenins is their physical nature. These compounds are typically isolated as waxes or non-crystalline oils, making the growth of high-quality single crystals required for diffraction analysis exceedingly difficult. mdpi.comresearchgate.net
Despite this difficulty, there have been successful instances where X-ray crystallography has been applied to this class of compounds. For example, the absolute stereochemistry of the non-adjacent bis-THF acetogenin gigantecin (B1245738) was confirmed through X-ray analysis of the natural compound, and the structure of rolliniastatin 1 was determined using its p-bromophenylurethane derivative. thieme-connect.commdpi.com These successes underscore the power of the technique when suitable crystalline material can be obtained. For this compound, obtaining a crystalline derivative would be a key objective to definitively confirm its absolute stereostructure.
Integration of Analytical Platforms for Comprehensive Characterization
The analysis of this compound and other acetogenins from their natural source, typically a complex plant extract, benefits immensely from the integration of multiple analytical platforms. nih.gov Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy, are essential for modern natural product research. nih.govmdpi.com
An innovative and powerful approach for the characterization of Annonaceous acetogenins involves the use of High-Performance Liquid Chromatography coupled to a hybrid linear ion trap/orbitrap mass spectrometer (HPLC-ESI-LTQ-Orbitrap®) . nih.govresearchgate.net This method offers high sensitivity and mass accuracy. The use of post-column lithium infusion has been shown to enhance sensitivity, as acetogenins have a high affinity for lithium cations, and the resulting fragmentation patterns provide a high level of structural information. nih.gov This integrated platform allows for the dereplication and characterization of numerous acetogenins, both major and minor, directly from a crude extract. nih.govresearchgate.net
Further integration can be achieved with systems like LC-SPE-NMR , where peaks from an HPLC separation are trapped on a solid-phase extraction (SPE) cartridge and then transferred to an NMR spectrometer for full structural elucidation. nih.gov This online hyphenation of chromatography and NMR is a powerful tool for analyzing complex mixtures and identifying novel compounds without the need for traditional, time-consuming isolation. nih.gov Such integrated platforms are crucial for the comprehensive characterization of all acetogenins, including this compound, within an extract from Annona muricata, providing a complete picture of the chemical profile. nih.govoatext.com
| Platform | Components | Advantages for this compound Research |
| HPLC-ESI-MS/MS | High-Performance Liquid Chromatography, Electrospray Ionization, Tandem Mass Spectrometry. nih.govresearchgate.net | Allows for separation and identification based on mass and fragmentation patterns; ideal for profiling acetogenins in a complex extract. nih.gov |
| HPLC-LTQ-Orbitrap® | HPLC coupled to a hybrid Linear Ion Trap/Orbitrap Mass Spectrometer. nih.gov | Provides high-resolution and high-accuracy mass data, enabling confident formula determination and structural characterization from crude extracts. nih.govresearchgate.net |
| LC-SPE-NMR | Liquid Chromatography, Solid-Phase Extraction, Nuclear Magnetic Resonance. nih.gov | Enables direct structural elucidation of compounds separated chromatographically without full isolation, saving time and sample. nih.gov |
Future Directions in Muricatocin B Research and Drug Discovery Preclinical Focus
Elucidation of Remaining Biosynthetic Intermediates and Enzymes
The biosynthesis of acetogenins (B1209576) like Muricatocin B is understood to originate from the polyketide pathway, involving complex enzymatic machinery. frontiersin.org However, the precise sequence of intermediates and the specific enzymes governing the intricate cyclization and modification steps to form the characteristic tetrahydrofuran (B95107) (THF) rings of this compound remain largely uncharacterized.
Future research will focus on identifying the full complement of enzymes involved, which likely includes specialized Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). biorxiv.org Key areas of investigation will involve:
Genome Mining and Enzyme Characterization: Sequencing the genome of Annona muricata to identify the biosynthetic gene cluster responsible for acetogenin (B2873293) production. This will be followed by the heterologous expression and characterization of candidate enzymes (e.g., synthases, tailoring enzymes like hydroxylases, and cyclases) to determine their specific roles.
Trapping Intermediates: Utilizing advanced techniques to capture and structurally elucidate the transient intermediates in the biosynthetic cascade. This can be achieved by creating mutant strains with inactivated pathway enzymes or by using mechanism-based inhibitors to stall the process at specific points. biorxiv.orgnih.gov For instance, studies on other complex natural products have shown that mutating specific enzyme domains, such as the thioesterase (TE) domain in a PKS, can lead to the accumulation of advanced intermediates. biorxiv.org
Understanding Inter-enzyme Trafficking: Investigating the mechanisms of how intermediates are shuttled between different enzymatic domains or discrete enzymes, such as between a PKS and an NRPS. biorxiv.org This involves studying protein-protein interactions that facilitate the direct passage of molecules, a critical step for efficient synthesis. biorxiv.org
Clarifying the complete biosynthetic pathway is not only of fundamental scientific interest but also a prerequisite for the eventual biotechnological production of this compound and its derivatives.
Rational Design and Synthesis of Novel this compound Analogues with Enhanced Bioactivity
While this compound shows significant biological activity, its development as a therapeutic agent may be hampered by factors such as limited natural supply, complex structure, and suboptimal pharmacological properties. nih.gov The rational design and synthesis of novel analogues offer a promising strategy to address these limitations. This approach aims to create simplified, yet more potent, selective, and "drug-like" molecules.
Future work in this area will likely follow strategies similar to those used for other complex natural products like bryostatin: nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with systematic modifications to different parts of the molecule—the long alkyl chain, the THF rings, and the α,β-unsaturated γ-lactone moiety. These analogues will then be tested to understand which structural features are essential for bioactivity.
Convergent Synthesis: Developing efficient and scalable synthetic routes. A convergent approach, where different fragments of the molecule are synthesized independently before being joined together, is often preferred for complex molecules as it allows for flexibility in generating a range of analogues. nih.gov
The ultimate goal is to generate analogues with improved potency against cancer cells, better selectivity to reduce off-target effects, and enhanced pharmacokinetic profiles, paving the way for further preclinical development. nih.govscribd.com
Computational Approaches in this compound Research
In silico methods are indispensable tools in modern drug discovery, enabling researchers to predict and analyze the behavior of molecules like this compound at a fraction of the cost and time of traditional lab-based experiments. dovepress.com These computational approaches provide deep insights into potential drug-target interactions and pharmacokinetic properties, guiding further experimental work.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, binds to a protein target and to assess the stability of the resulting complex. nih.govmdpi.com These methods have been applied to various acetogenins from Annona muricata to explore their interactions with potential targets. dovepress.comamrita.edu
An in silico study identified this compound as one of four lead acetogenins with a high binding affinity for Multidrug Resistance Protein 1 (MRP1) and Breast Cancer Resistance Protein 1 (BCRP1), which are key proteins in cancer drug resistance. researchgate.netnih.govtandfonline.com Future research will expand on these findings by:
Docking against a Wider Range of Targets: Performing docking studies of this compound against other known cancer-related proteins to identify new potential mechanisms of action.
Refining Binding Poses: Using MD simulations to observe the dynamic behavior of the this compound-protein complex over time. mdpi.com This helps to confirm the stability of the binding interaction predicted by docking and to identify key amino acid residues involved in the interaction. dovepress.comnih.gov For example, MD simulations can assess conformational changes and the stability of the complex by calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). plos.org
Guiding Analogue Design: Using the detailed interaction models to rationally design new analogues with optimized binding to the target protein, potentially leading to increased potency and selectivity. mdpi.com
A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or toxicity (ADMET). plos.org In silico ADMET prediction tools allow for the early assessment of these properties, helping to prioritize compounds with a higher likelihood of success. nih.gov
Studies have already begun to evaluate the ADMET properties of acetogenins. nih.govtandfonline.comnih.gov For this compound, future computational work will involve:
Comprehensive Pharmacokinetic Profiling: Using web-based tools like SwissADME to predict a range of properties, including gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govresearchgate.net
Toxicity Prediction: Employing platforms like ProTox-II to forecast potential toxicities, such as carcinogenicity or organ toxicity. nih.govfrontiersin.org While some studies have suggested potential toxicity for certain acetogenins, detailed predictions for this compound are needed. frontiersin.org
Drug-Likeness Evaluation: Assessing this compound and its synthetic analogues against established criteria for oral bioavailability, such as Lipinski's Rule of Five. plos.org
These in silico predictions are critical for identifying potential liabilities early in the drug discovery process and for guiding the design of analogues with more favorable ADMET profiles. plos.org
Exploration of New Pharmacological Targets and Mechanisms
The therapeutic potential of this compound is likely broader than what is currently known. While its anticancer properties are a primary focus, exploring new pharmacological targets and mechanisms of action is a key future direction.
A network pharmacology study has already pointed to several potential targets for this compound in the context of colorectal cancer, including ABCG2, ERBB2, STAT3, AR, SRC, and ABCC1. researchgate.netnih.govtandfonline.com This suggests that this compound may act as a competitive inhibitor capable of reversing multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov
Future research will aim to:
Validate Predicted Targets: Experimentally confirm the interactions between this compound and the targets identified through computational and network pharmacology approaches.
Investigate Novel Pathways: Explore other potential anticancer mechanisms. For example, related acetogenins have been shown to interact with antiapoptotic proteins of the Bcl-2 family, suggesting that this compound could also induce apoptosis through this pathway. dovepress.com
Explore Non-Cancer Applications: Given the broad-spectrum bioactivity reported for other acetogenins, such as antiviral effects against viruses like HSV and HIV, this compound should be screened for activity against a wider range of pathogens and diseases. frontiersin.orgamrita.edu The unique mechanism of action of some natural products, like mupirocin's inhibition of isoleucyl-tRNA synthetase, highlights the potential for discovering novel biochemical pathways that can be targeted. guidetopharmacology.orgdrugbank.com
This expanded screening and mechanistic work could uncover new therapeutic uses for this compound and its derivatives, significantly increasing its value in drug discovery.
Strategies for Overcoming Biosynthetic Challenges and Scaling Production
A major hurdle for the clinical development of many promising natural products, including this compound, is the difficulty in obtaining sufficient quantities of the compound. nih.gov Isolation from its natural source, Annona muricata, is often low-yielding and unsustainable. Therefore, developing robust and scalable production methods is a critical future objective.
Strategies to overcome these challenges include:
Total Synthesis: While the total synthesis of complex molecules like acetogenins is challenging, developing an efficient and scalable synthetic route would provide a reliable supply. This would also facilitate the production of novel analogues. nih.gov
Semi-synthesis: Using a readily available natural precursor that can be chemically converted into this compound in a few steps.
Synthetic Biology and Metabolic Engineering: Once the biosynthetic gene cluster for this compound is identified, it could be transferred to a more tractable host organism, such as yeast or E. coli, for heterologous production. This would involve optimizing the expression of the biosynthetic enzymes and the supply of necessary precursor molecules.
Process Optimization and Scale-Up: For any production method, applying principles of process optimization is essential for large-scale manufacturing. This includes implementing Quality by Design (QbD) to ensure process robustness, using scale-down models to mimic large-scale conditions for optimization, and employing lean manufacturing principles to enhance efficiency and reduce waste. innokasmedical.fiworldpharmatoday.compharmtech.comgenemod.net Establishing standardized protocols and identifying critical process parameters (CPPs) early on are crucial for a smooth transition from laboratory to commercial-scale production. genemod.net
Successfully scaling production is the final, yet essential, step in translating the preclinical promise of this compound into a viable therapeutic candidate.
Potential for Combination Therapies and Synergistic Effects (Preclinical)
The exploration of combination therapies involving this compound is a burgeoning area of preclinical research. The primary rationale for this approach is to enhance anti-cancer efficacy, overcome drug resistance, and potentially reduce the toxicity of individual agents by using them at lower concentrations. While direct preclinical studies on this compound in combination with other chemotherapeutics are limited, research on the broader class of Annonaceous acetogenins, to which this compound belongs, provides a strong basis for its potential in synergistic applications.
Annonaceous acetogenins have been shown to exhibit potent anti-tumor activity. tandfonline.com However, challenges such as low solubility and potential toxicity have spurred investigations into novel delivery systems and combination strategies to improve their therapeutic window. tandfonline.comdovepress.com
One preclinical study investigated the synergistic anti-tumor activity of Annonaceous acetogenins (ACGs) co-delivered with ginsenoside Rh2 in a liposomal formulation against glioma cells. tandfonline.com The results demonstrated that the co-loaded liposomes enhanced anti-glioma activity and tumor-targeting ability compared to single-agent formulations. tandfonline.com This suggests that combining this compound with other natural compounds in advanced delivery systems could be a promising strategy.
Furthermore, a study on an Annonaceous acetogenin mimetic, AA005, revealed synergistic effects when combined with the conventional chemotherapy drug cisplatin (B142131) in colon cancer cells. plos.org The combination led to enhanced suppression of cancer cell proliferation and induction of apoptosis. plos.org This finding points to the potential of this compound to work in concert with standard platinum-based chemotherapies.
The overarching goal of these combination strategies is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. mdpi.comnih.gov This can be particularly effective in targeting multiple signaling pathways crucial for cancer cell survival and proliferation. gencat.cat For instance, combining agents that induce apoptosis through different mechanisms can lead to a more robust anti-cancer response. plos.org
Preclinical models, including various cancer cell lines and animal models, are crucial for identifying effective drug combinations and understanding their mechanisms of synergy. wjgnet.commdpi.com The data from such studies, as summarized in the table below, highlight the potential of acetogenins and related compounds in combination therapies.
Interactive Data Table: Preclinical Studies on Combination Therapies with Annonaceous Acetogenins and Related Compounds
| Compound/Class | Combined Agent | Cancer Model | Key Synergistic Findings | Reference |
| Annonaceous Acetogenins (ACGs) | Ginsenoside Rh2 | U87 MG Glioma Cells | Enhanced anti-glioma activity and tumor targeting with co-loaded liposomes. | tandfonline.com |
| Annonaceous Acetogenin Mimetic (AA005) | Cisplatin | Colon Cancer Cells | Synergistic suppression of proliferation and induction of apoptosis. | plos.org |
| Annonaceous Acetogenins (ACGs) | Photothermal Therapy (using Polydopamine Nanoparticles) | 4T1 Breast Cancer Cells | Combination of ACG nanoparticles and photothermal therapy resulted in a tumor inhibition rate of 82.65%. | researchgate.net |
These preclinical findings underscore the therapeutic potential of this compound in combination regimens. Future research is warranted to specifically investigate this compound in combination with a range of standard chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel, as well as with other targeted therapies. mdpi.comnih.govmdpi.com Such studies will be instrumental in defining optimal drug ratios, understanding the molecular basis of their synergistic interactions, and paving the way for future clinical applications in cancer therapy.
Q & A
Q. What methodologies are recommended for structural elucidation of Muricatocin B, and how can researchers address challenges in differentiating it from structurally similar acetogenins?
this compound, a mono-tetrahydrofuran Annonaceous acetogenin, requires multi-dimensional NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) for structural confirmation. Key challenges include distinguishing stereochemistry and substituent positions. Researchers should compare spectral data with established analogs (e.g., annomuricin A/B) and validate purity via HPLC-UV/ELSD . For reproducibility, detailed experimental protocols (solvent systems, column specifications) must be documented per journal guidelines .
Q. How can the mitochondrial-mediated apoptotic mechanism of this compound be systematically investigated in cancer cell lines?
Use the PICOT framework to design in vitro experiments:
- P opulation: Human colon cancer cells (e.g., HCT-116, HT-29).
- I ntervention: this compound treatment at IC₅₀ doses.
- C omparison: Untreated cells or positive controls (e.g., doxorubicin).
- O utcome: Apoptosis markers (caspase-3 activation, cytochrome c release).
- T ime: 24–72 hours. Validate findings via flow cytometry and Western blotting, ensuring statistical significance (p < 0.05, ANOVA) .
Q. What are the best practices for isolating this compound from Annona muricata to ensure yield and reproducibility?
Optimize extraction using polar solvents (ethanol/water mixtures) and partition with ethyl acetate. Column chromatography (silica gel, Sephadex LH-20) and preparative TLC/HPLC are critical for purification. Document solvent ratios, temperature, and centrifugation speeds to align with reproducibility standards .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound across different cancer models?
Apply the FINER criteria to evaluate study feasibility and relevance:
- F easible: Replicate experiments using identical cell lines (e.g., HCT-116 vs. HepG2) and standardized MTT assays.
- N ovel: Investigate cell-type-specific factors (e.g., membrane transporters, metabolic enzymes).
- E thical: Use validated cell lines to minimize variability. Publish raw data and statistical analyses (mean ± SD, n ≥ 3) to enable meta-analyses .
Q. What experimental design considerations are critical for translating this compound’s in vitro efficacy to in vivo models?
- Dose optimization : Calculate maximum tolerated dose (MTD) in rodents using pharmacokinetic profiling (plasma half-life, bioavailability).
- Endpoint selection : Tumor volume reduction, histopathology, and toxicity markers (ALT/AST levels).
- Ethics compliance : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .
Q. How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?
Perform molecular docking (AutoDock Vina) to map interactions with mitochondrial Complex I. Validate predictions via mutagenesis studies (e.g., ND2 subunit mutations). Report RMSD values and force field parameters to ensure reproducibility .
Q. What strategies mitigate cancer cell resistance to this compound in long-term studies?
Q. How can researchers standardize bioactivity assays for this compound to facilitate cross-study comparisons?
Adopt the ICH Q2(R1) guidelines:
- Validate assay precision (inter-day CV < 15%).
- Include positive controls (e.g., cisplatin) and blank solvents.
- Report IC₅₀ values with 95% confidence intervals .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
